3,5,6-Trichlorooctafluorohexanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

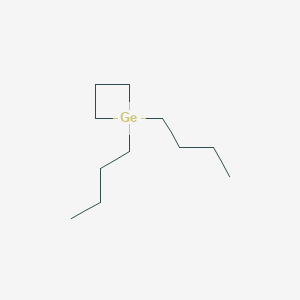

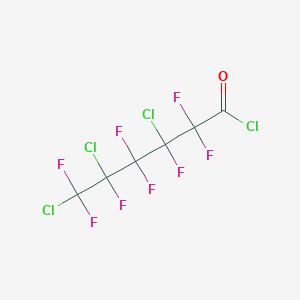

3,5,6-Trichlorooctafluorohexanoyl chloride is a chemical compound with the molecular formula C6Cl4F8O . Its molecular weight is approximately 381.86 .

Molecular Structure Analysis

The molecular structure of 3,5,6-Trichlorooctafluorohexanoyl chloride consists of 6 carbon atoms, 4 chlorine atoms, 8 fluorine atoms, and 1 oxygen atom . The exact mass is 379.85800 .Physical And Chemical Properties Analysis

3,5,6-Trichlorooctafluorohexanoyl chloride has a density of 1.8 g/cm3 and a boiling point of 179-180ºC . It has a Polar Surface Area (PSA) of 17.07000 and an XLogP3 of 4.66320 .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Research has highlighted the utility of chlorinated and fluorinated compounds in facilitating various chemical reactions, including trifluoromethylation, sulfenylation, sulfonylation, and chlorination processes. For instance, trifluoromethanesulfonyl chloride (CF3SO2Cl) has been extensively studied for its efficacy in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds under specific conditions (Chachignon, Guyon, & Cahard, 2017). Such compounds are invaluable in organic synthesis, offering pathways to modify chemical structures and properties for various applications.

Environmental Interactions and Degradation

The environmental impact of chlorinated compounds, including their degradation, interaction with other substances, and potential toxicity, is a significant area of research. Studies have examined how chloride ions affect advanced oxidation processes (AOPs), potentially leading to the formation of chlorine radicals and chlorinated by-products (Oyekunle, Cai, Gendy, & Chen, 2021). These findings are crucial for understanding the environmental fate of chlorinated compounds and for developing methods to mitigate their impacts.

Material Science and Electrochemical Applications

In material science, research on compounds similar to 3,5,6-trichlorooctafluorohexanoyl chloride focuses on their use in creating advanced materials and in electrochemical applications. For example, the role of chloride in the degradation of poly(vinyl chloride) (PVC) and the formation of chlorinated by-products during thermal degradation processes highlights the chemical's significance in material stability and environmental safety considerations (Starnes, 2002).

Toxicity and Health Implications

The toxicity of chlorinated and fluorinated compounds, including their potential health risks, is a critical area of research. Studies have explored the systemic organ toxicities presented by novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs), indicating that these alternatives may pose comparable or more severe health risks (Wang et al., 2019). Such research underscores the importance of thorough health impact assessments for these compounds.

Safety And Hazards

Eigenschaften

IUPAC Name |

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDCMJCNRXFMQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375294 |

Source

|

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trichlorooctafluorohexanoyl chloride | |

CAS RN |

1422-98-6 |

Source

|

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)